N-(2-methoxy-5-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
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Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4S/c1-16-7-13-15-12(16)22-6-11(18)14-9-5-8(17(19)20)3-4-10(9)21-2/h3-5,7H,6H2,1-2H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUJJPQJUFRVCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical formula of this compound is . The presence of a nitrophenyl group and a triazole moiety suggests potential interactions with biological targets that could lead to significant pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds containing triazole rings exhibit notable anticancer properties. For instance, in vitro assays have shown that related triazole derivatives can inhibit cell proliferation across various cancer cell lines, including HeLa (cervical cancer) and L1210 (murine leukemia) cells. The compound's IC50 values suggest potent activity; for example, related compounds have demonstrated IC50 values as low as 9.6 µM in endothelial cell lines .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | TBD |
| Related Triazole Derivative | L1210 | 9.6 |
| Doxorubicin (Standard) | HeLa | 0.5 |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. In studies assessing antibacterial efficacy against Gram-positive and Gram-negative bacteria, derivatives with similar structural features have exhibited activity comparable to standard antibiotics like norfloxacin. The presence of electron-withdrawing groups such as the nitro group has been linked to enhanced antimicrobial properties .
Table 2: Antimicrobial Efficacy
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Norfloxacin (Standard) | Escherichia coli | 16 µg/mL |
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Triazole compounds are known to inhibit enzymes critical for cancer cell proliferation and survival.
- Induction of Apoptosis : Many studies have shown that triazole derivatives can trigger apoptotic pathways in cancer cells.
- Disruption of Cell Membrane Integrity : Antimicrobial activity may arise from the disruption of bacterial cell membranes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring or the triazole moiety can significantly alter potency and selectivity against various biological targets:
- Substituents on the Phenyl Ring : Electron-donating groups enhance activity by stabilizing interactions with target proteins.
- Triazole Modifications : Alterations in the triazole structure can improve binding affinity to specific enzymes involved in tumor growth or bacterial survival .
Case Studies
A notable case study involved synthesizing a series of related compounds based on the core structure of this compound. These compounds were tested for their ability to inhibit tumor growth in animal models and displayed promising results compared to existing therapies.
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures demonstrate significant anticancer properties. For instance, derivatives of related compounds have shown percent growth inhibitions (PGIs) against various cancer cell lines:
- Antimicrobial Properties : Research into related compounds suggests potential antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for similar structures has been reported around 256 µg/mL.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease progression, such as acetylcholinesterase, which is crucial in neurodegenerative diseases .
Biological Research Applications
- Cytotoxicity Studies : Investigations into the cytotoxic effects of N-(2-methoxy-5-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide have shown promising results against various cancer cell lines. Compounds with similar motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells .
- Molecular Docking Studies : The compound has been evaluated using molecular docking techniques to predict its binding affinity to target proteins involved in cancer and inflammation pathways. These studies suggest that it could serve as a lead compound for further optimization .
Agricultural Applications
- Pesticidal Activity : Due to its structural features, there is potential for this compound to exhibit pesticidal properties. Compounds with similar triazole groups have been explored for their fungicidal and herbicidal activities, making this compound a candidate for agricultural applications .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound against several human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in treated cells.
Case Study 2: Antimicrobial Activity Assessment
Another study focused on assessing the antimicrobial activity of related compounds against clinical isolates of E. coli and S. aureus. The findings highlighted that derivatives exhibited significant antibacterial activity, suggesting potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
